![molecular formula C16H15ClN2O B2976560 2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol CAS No. 941823-66-1](/img/structure/B2976560.png)
2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol is a chemical compound that has shown potential in scientific research applications. It is a benzimidazole derivative that has been synthesized through a variety of methods.
Applications De Recherche Scientifique
Synthesis and Characterization
2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol, as part of the benzimidazole derivatives, has seen extensive research in synthesis and characterization. A study detailed a swift one-pot, solvent-free synthesis of benzimidazole derivatives, including this compound, highlighting their antioxidant potential and inhibitory activity against enzymes such as acetylcholinesterase and butyrylcholinesterase. The study also explored the micellar solubilization of metal complexes of these derivatives in sodium dodecyl sulfate (SDS), indicating potential applications in biochemical assays and pharmaceutical formulations (Taj et al., 2020).
Antibacterial and Antitumor Activity
Research into the antibacterial and antitumor potential of benzimidazole derivatives, including this compound, has demonstrated promising results. Novel structures derived from this compound exhibited potent activity against Helicobacter pylori, a significant factor in gastric ulcers and cancer. These findings support the compound's potential in developing new antimicrobial agents, particularly against strains resistant to existing antibiotics (Carcanague et al., 2002). Additionally, antitumor activities have been reported, with synthesized complexes showing potential as antitumor compounds through their interaction with biological targets, indicating a pathway for novel cancer therapies (Abdel-Ghani & Mansour, 2012).
Fluorescence and Spectral Properties
The fluorescence and spectral characteristics of benzimidazole derivatives, including this compound, have been explored for potential applications in sensing and imaging. Research demonstrates that these compounds exhibit significant fluorescence in ethanol, suggesting their use in biochemical sensors and imaging agents, where their fluorescent properties can be utilized for tracking and analysis purposes in various biological and chemical environments (Tavman et al., 2018).
Catalytic and Green Chemistry Applications
In the realm of catalysis and green chemistry, benzimidazole derivatives, including this compound, have been investigated for their efficacy as catalysts in synthetic transformations. Studies have shown these compounds can facilitate the synthesis of other organic molecules, presenting an environmentally friendly alternative to traditional catalysts by operating under mild conditions and offering recyclability, thus contributing to the advancement of sustainable chemical processes (Chari et al., 2011).
Mécanisme D'action
Target of action
Benzimidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors. The specific target would depend on the exact structure of the compound and its functional groups .
Mode of action
The interaction between the compound and its target could involve various types of chemical bonding, such as covalent bonding, hydrogen bonding, or van der Waals interactions. The benzimidazole ring system might play a key role in these interactions .
Biochemical pathways
Benzimidazole derivatives can affect various biochemical pathways depending on their targets. For example, some benzimidazole derivatives are known to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the route of administration. Benzimidazole derivatives are generally well absorbed and distributed throughout the body .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and the pathways they are involved in. For example, if the compound inhibits an enzyme involved in inflammation, it could have anti-inflammatory effects .
Action environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the activity of the compound could be affected by the pH of the environment, as this could influence the ionization state of the compound .
Propriétés
IUPAC Name |
2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-13-5-3-4-12(10-13)11-19-15-7-2-1-6-14(15)18-16(19)8-9-20/h1-7,10,20H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPXTPZIRLMXFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,9-Dioxaspiro[5.5]undecan-5-one](/img/structure/B2976478.png)
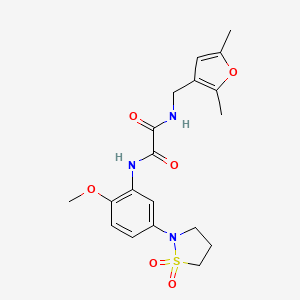
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2976480.png)

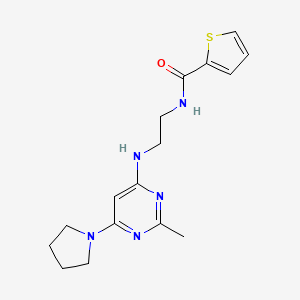
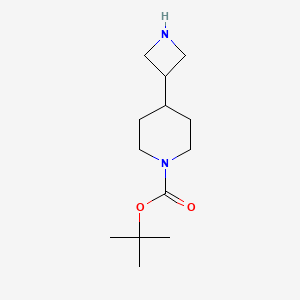
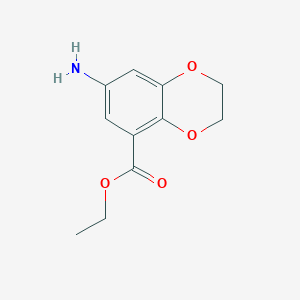
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-chlorobenzamide](/img/structure/B2976487.png)
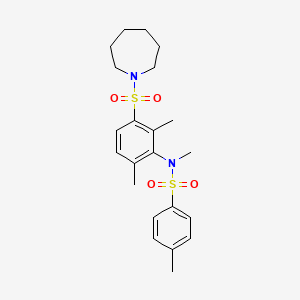
![1-Benzyl-2-oxo-N-thiophen-3-yl-1,6-diazaspiro[3.3]heptane-6-carboxamide](/img/structure/B2976493.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2976494.png)
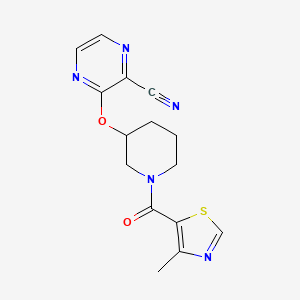
![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone](/img/structure/B2976498.png)
![1-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2976500.png)